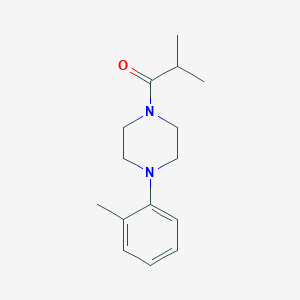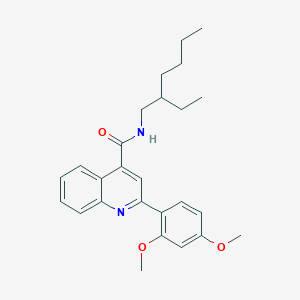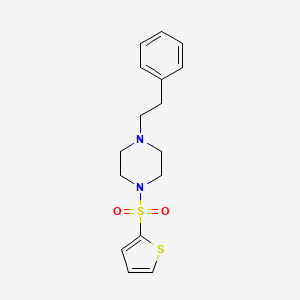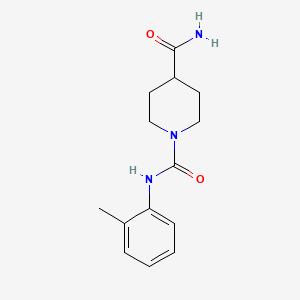
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. MPD is a piperidine derivative that belongs to the class of compounds known as NMDA receptor antagonists.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. Glutamate toxicity can lead to neuronal damage and death, which is a common feature of various neurological disorders. By blocking the action of glutamate, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can prevent neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects in animal models. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its high potency and specificity for the NMDA receptor. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has a high affinity for the NMDA receptor, which means it can produce significant effects at low concentrations. However, one of the limitations of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is its relatively short half-life, which means it may require frequent dosing in lab experiments.
Zukünftige Richtungen
There are several future directions for N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide research. One area of research is to explore the potential applications of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in treating other neurological disorders such as epilepsy and traumatic brain injury. Another area of research is to investigate the long-term effects of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide on cognitive function and memory in animal models. Additionally, future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
In conclusion, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has several biochemical and physiological effects and can increase the levels of BDNF and antioxidant enzymes. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has advantages and limitations for lab experiments, and future directions for research could focus on exploring its potential applications in treating other neurological disorders and developing more potent and selective NMDA receptor antagonists.
Synthesemethoden
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is synthesized by reacting 2-methylphenylhydrazine with 1,4-piperidinedicarboxylic acid anhydride in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
Eigenschaften
IUPAC Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-2-3-5-12(10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMGENRROSEULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
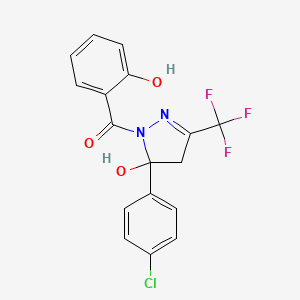
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)
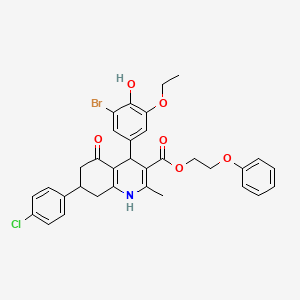
![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
